molecular formula C13H23B B14369377 4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane CAS No. 92055-66-8

4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane

Cat. No.: B14369377
CAS No.: 92055-66-8
M. Wt: 190.13 g/mol
InChI Key: OVYYLGDZJAUYPN-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane is a boron-containing bicyclic compound. This compound is notable for its unique structure, which includes a boron atom integrated into a bicyclo[3.3.1]nonane framework. The presence of boron imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane typically involves the reaction of a suitable boron reagent with a precursor molecule that contains the bicyclo[3.3.1]nonane framework. One common method involves the hydroboration of an alkene precursor, followed by oxidation to introduce the boron atom into the desired position. The reaction conditions often require the use of a catalyst and may be carried out under inert atmosphere to prevent oxidation of the boron atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism by which 4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane exerts its effects involves the interaction of the boron atom with various molecular targets. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells. The compound’s reactivity also allows it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar structure but lacks the boron atom.

    Naphthalene derivatives: Share the bicyclic framework but differ in functional groups and reactivity.

Uniqueness

4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron chemistry, such as BNCT and advanced material synthesis.

Properties

CAS No.

92055-66-8

Molecular Formula

C13H23B

Molecular Weight

190.13 g/mol

IUPAC Name

4,8-dimethyl-2-prop-2-enyl-2-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C13H23B/c1-4-7-14-9-11(3)12-6-5-10(2)13(14)8-12/h4,10-13H,1,5-9H2,2-3H3

InChI Key

OVYYLGDZJAUYPN-UHFFFAOYSA-N

Canonical SMILES

B1(CC(C2CCC(C1C2)C)C)CC=C

Origin of Product

United States

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